molecular formula C12H13BrN2O5S B1392467 N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine CAS No. 1243063-44-6

N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine

Cat. No. B1392467
M. Wt: 377.21 g/mol
InChI Key: FQZAQUKLXZUMJQ-UHFFFAOYSA-N
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Description

“N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine” is a chemical compound with the molecular formula C12H13BrN2O5S and a molecular weight of 377.21 g/mol. It is related to 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride, which has a molecular weight of 338.61 .

Scientific Research Applications

1. NNRTIs Development for HIV Treatment

Indolyl aryl sulfones (IASs), a class of NNRTIs (non-nucleoside reverse transcriptase inhibitors), have been developed from a lead agent, L-737,126, by Merck AG. These IAS derivatives, including compounds like 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxamide, demonstrate potent and selective anti-HIV-1 activity against certain mutants carrying NNRTI-resistant mutations. The structure of these compounds is closely related to N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine, indicating its potential in HIV treatment research (Silvestri & Artico, 2005).

2. Inhibitory Potential in Enzyme Activity

Research on sulfonamides having benzodioxane and acetamide moieties, similar in structure to N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine, has revealed their substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE). These findings suggest potential applications in studying enzyme inhibition (Abbasi et al., 2019).

3. Synthesis of Thiazocine-2-Acetic Acid Derivatives

The compound and its analogs have been used in the synthesis of 2-heterocylylacetic acid derivatives, demonstrating the compound's utility in complex organic syntheses and potential applications in pharmaceutical chemistry (Bates, Li, & Jog, 2004).

4. NMDA Receptor Antagonists for Neurological Disorders

Compounds structurally similar to N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine have been explored as potential NMDA (N-methyl-D-aspartate) receptor antagonists. These antagonists have therapeutic applications in treating neurological disorders like stroke, epilepsy, and anxiety (Kehne et al., 1995).

Future Directions

Indole derivatives, including “N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine”, have potential for further exploration due to their diverse pharmacological activities . Future research could focus on the synthesis of novel indole derivatives and their potential applications in medicine .

properties

IUPAC Name

2-[(1-acetyl-5-bromo-2,3-dihydroindol-6-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O5S/c1-7(16)15-3-2-8-4-9(13)11(5-10(8)15)21(19,20)14-6-12(17)18/h4-5,14H,2-3,6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZAQUKLXZUMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 2
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 3
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 4
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 5
Reactant of Route 5
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine
Reactant of Route 6
N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine

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